molecular formula C19H13N3O7 B14738342 Fluorene, monopicrate CAS No. 5978-44-9

Fluorene, monopicrate

Cat. No.: B14738342
CAS No.: 5978-44-9
M. Wt: 395.3 g/mol
InChI Key: CJJKURWIKCSWDL-UHFFFAOYSA-N
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Description

Fluorene, monopicrate, is a derivative of fluorene (C₁₃H₁₀), a polycyclic aromatic hydrocarbon (PAH) with a bicyclic structure comprising two benzene rings fused via a five-membered ring. The term "monopicrate" suggests the incorporation of a single picrate group (derived from picric acid, 2,4,6-trinitrophenol) into the fluorene framework. Fluorene derivatives are widely studied in materials science (e.g., OLEDs, charge-transporting materials) and environmental chemistry due to their electronic, optical, and stability characteristics .

Properties

CAS No.

5978-44-9

Molecular Formula

C19H13N3O7

Molecular Weight

395.3 g/mol

IUPAC Name

9H-fluorene;2,4,6-trinitrophenol

InChI

InChI=1S/C13H10.C6H3N3O7/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H,9H2;1-2,10H

InChI Key

CJJKURWIKCSWDL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C31.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluorene can be synthesized through several methods, including the dehydrogenation of diphenylmethane and the reduction of fluorenone with zinc or hypophosphorous acid-iodine . The preparation of fluorene, monopicrate involves the nitration of fluorene to introduce nitro groups, followed by the reaction with picric acid to form the monopicrate derivative. This process typically requires controlled reaction conditions to ensure the selective formation of the monopicrate compound.

Industrial Production Methods

Industrial production of fluorene and its derivatives, including this compound, often involves the extraction of fluorene from coal tar, followed by chemical modifications to introduce the desired functional groups . The large-scale production requires efficient purification techniques to isolate the target compound from by-products and impurities.

Mechanism of Action

The mechanism of action of fluorene, monopicrate involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease research, fluorene derivatives have been shown to disrupt the assembly and toxicity of amyloid β peptides by binding to their hydrophobic core regions . This interaction prevents the formation of toxic oligomers and aggregates, thereby mitigating their harmful effects.

Comparison with Similar Compounds

Electronic Properties and Charge Transport

Fluorene derivatives like methoxydiphenylamine-substituted fluorenes exhibit ionization potentials (Ip) and oxidation potentials comparable to Spiro-OMeTAD, a benchmark hole-transport material (HTM). For example, HTM4 (a derivative with two methyl groups) shows a reduced Ip, likely due to electron-donating substituents enhancing charge delocalization. Both classes share a methoxydiphenylamine-fluorene backbone, leading to similar solid-state Ip values (~5.0–5.2 eV) and solution oxidation potentials (~0.5 V vs. Ag/Ag⁺). Charge mobility, measured via xerographic time-of-flight (XTOF), further confirms their suitability as HTMs in optoelectronic devices .

Table 1: Electronic Properties of Fluorene Derivatives

Compound Ionization Potential (Ip) Oxidation Potential (V) Charge Mobility (cm²/V·s)
HTM4 (methyl-substituted) Lower Ip ~0.5 (similar to Spiro) 1.2 × 10⁻³ (XTOF)
Spiro-OMeTAD 5.1 eV 0.5 2.0 × 10⁻³
Photophysical Characteristics

Symmetrical fluorene derivatives (e.g., compounds 3 and 4 ) exhibit absorption maxima at ~370 nm in both solution and thin-film states, with negligible shifts from methoxy substituents. Emission spectra in tetrahydrofuran (THF) align with typical fluorene derivatives, showing maxima governed by π-conjugation. Thin-film emission displays sharp peaks, suggesting ordered molecular packing. These properties are critical for OLED applications, where emission efficiency and stability depend on substituent effects .

Table 2: Photophysical Properties

Compound Absorption λₘₐₓ (nm) Emission λₘₐₓ (nm) Substituent Effect
Derivative 3 370 420 (solution) Negligible (methoxy)
Fluorene 300–350 390–410 N/A
Oxidative Stability and Decomposition Pathways

Under supercritical water oxidation (SCWO), fluorene undergoes hydroxyl radical (OH•) attack at saturated carbons, forming 9-fluorenone as a key intermediate. This compound further decomposes to biphenyl, benzaldehyde, and single-ring aromatics. Comparatively, anthracene and naphthalene form distinct intermediates (e.g., anthraquinone), with slower degradation kinetics due to higher aromatic stability. Fluorene’s –CH₂ group facilitates decarbonylation, leading to biphenyl, whereas anthracene derivatives resist such cleavage .

Table 3: Oxidation Intermediates of PAHs

Compound Key Intermediate Major Decomposition Products
Fluorene 9-fluorenone Biphenyl, benzaldehyde, acetophenone
Naphthalene 1,4-naphthoquinone Phthalic acid, CO₂
Anthracene Anthraquinone Benzene polycarboxylic acids
Physical and Environmental Behavior

Fluorene’s molecular weight (166.22 g/mol) allows effective capture in environmental sampling (e.g., polyurethane foam filters), unlike lighter PAHs like acenaphthene (<154 g/mol), which exhibit ~50% breakthrough. Additive compounds with quinones (e.g., heptachloroanthraquinone) show color variations: fluorene-quinone adducts are less intensely colored than nitroanthraquinone derivatives but darker than dichloro analogs .

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